1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane is a fluorinated organic compound characterized by the presence of two acryloxy groups attached to a perfluorooctane backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to solvents, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane typically involves the reaction of perfluorooctane diol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Perfluorooctane diol+Acryloyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase-transfer catalysis and microwave irradiation can enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane can undergo various chemical reactions, including:
Polymerization: The acryloxy groups can participate in free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester bonds in the acryloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Addition Reactions: The double bonds in the acryloxy groups can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or thiols can be used.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical and thermal properties.
Hydrolysis: Carboxylic acids and alcohols.
Addition Reactions: Various addition products depending on the reagents used.
Scientific Research Applications
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Employed in the development of biocompatible coatings and materials.
Medicine: Investigated for use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane exerts its effects is primarily through its chemical reactivity and physical properties. The acryloxy groups allow for polymerization and cross-linking, while the perfluorooctane backbone provides thermal stability and resistance to solvents. These combined properties enable the compound to form durable and stable materials .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a non-nucleophilic base.
1,8-Bis(diphenylphosphino)biphenylene: Used as a ligand in coordination chemistry.
BM(PEG)2 (1,8-bismaleimido-diethyleneglycol): Utilized as a cross-linking reagent in protein conjugation.
Uniqueness
1,8-Bis(acryloxy)-1H,1H,8H,8H-perfluorooctane is unique due to its combination of acryloxy groups and a perfluorooctane backbone. This combination imparts both reactivity and stability, making it suitable for applications requiring durable and resistant materials.
Properties
Molecular Formula |
C14H10F12O4 |
---|---|
Molecular Weight |
470.21 g/mol |
IUPAC Name |
(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-8-prop-2-enoyloxyoctyl) prop-2-enoate |
InChI |
InChI=1S/C14H10F12O4/c1-3-7(27)29-5-9(15,16)11(19,20)13(23,24)14(25,26)12(21,22)10(17,18)6-30-8(28)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
DAEZWHGSBZFTGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(COC(=O)C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.